molecular formula C13H13N3O2 B599480 5-Nitro-6-(pyrrolidin-1-YL)quinoline CAS No. 19979-54-5

5-Nitro-6-(pyrrolidin-1-YL)quinoline

Cat. No.: B599480
CAS No.: 19979-54-5
M. Wt: 243.266
InChI Key: BZCNGMQREVCLIF-UHFFFAOYSA-N
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Description

5-Nitro-6-(pyrrolidin-1-yl)quinoline is a chemical compound with the molecular formula C13H13N3O2. It is characterized by a quinoline core structure substituted with a nitro group at the 5-position and a pyrrolidine ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-6-(pyrrolidin-1-yl)quinoline typically involves the following steps:

    Nitration of Quinoline: The starting material, quinoline, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Pyrrolidine Substitution: The nitrated quinoline is then subjected to a substitution reaction with pyrrolidine. .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-6-(pyrrolidin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Nitro-6-(pyrrolidin-1-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Nitro-6-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-6-(piperidin-1-yl)quinoline: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    5-Nitroquinoline: Lacks the pyrrolidine substitution.

    6-(Pyrrolidin-1-yl)quinoline: Lacks the nitro group

Uniqueness

5-Nitro-6-(pyrrolidin-1-yl)quinoline is unique due to the combination of the nitro group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and potential as a pharmacophore compared to similar compounds .

Properties

IUPAC Name

5-nitro-6-pyrrolidin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-16(18)13-10-4-3-7-14-11(10)5-6-12(13)15-8-1-2-9-15/h3-7H,1-2,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCNGMQREVCLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674874
Record name 5-Nitro-6-(pyrrolidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19979-54-5
Record name 5-Nitro-6-(pyrrolidin-1-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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